molecular formula C5H4BrF3N2 B1448513 4-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole CAS No. 1803608-03-8

4-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole

Cat. No.: B1448513
CAS No.: 1803608-03-8
M. Wt: 229 g/mol
InChI Key: ZEEYBMNZHKAPQW-UHFFFAOYSA-N
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Description

4-Bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole is a heterocyclic compound featuring a bromine atom and a trifluoroethyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole typically involves the bromination of 1-(2,2,2-trifluoroethyl)-1H-imidazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can be substituted by various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild conditions, often in the presence of a base to facilitate the substitution process.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents such as sodium borohydride can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the nature of the nucleophile or the specific oxidizing/reducing agent used. For example, substitution with an amine would yield an amino derivative of the original compound.

Scientific Research Applications

4-Bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Agrochemicals: The compound is utilized in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.

    Materials Science: It serves as a precursor in the synthesis of advanced materials, including polymers and nanomaterials, which benefit from its unique electronic properties.

Mechanism of Action

The mechanism of action of 4-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s ability to penetrate biological membranes, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 1-Bromomethyl-4-(2,2,2-trifluoroethyl)benzene
  • 4-Bromo-1-fluoro-2-(2,2,2-trifluoroethyl)benzene
  • 4-Bromo-1-N-(2,2,2-trifluoroethyl)benzene-1,2-diamine

Comparison: Compared to these similar compounds, 4-bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole is unique due to its imidazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific interactions with biological targets or materials with tailored electronic characteristics.

Properties

IUPAC Name

4-bromo-1-(2,2,2-trifluoroethyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrF3N2/c6-4-1-11(3-10-4)2-5(7,8)9/h1,3H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEEYBMNZHKAPQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN1CC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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